cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole

Scaffold isosterism Piperazine replacement Medicinal chemistry

Procure the cis-configured 2-((1-methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole to lock your SAR. This single stereoisomer delivers a rigid piperazine isostere with a hydrogen-bond-capable pyrazole at a defined vector. Exchange for a trans diastereomer or unsubstituted core will occupy different chemical space and cannot reproduce the same biological profile without independent re-validation.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
Cat. No. B8061232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CN2CC3CNCC3C2
InChIInChI=1S/C11H18N4/c1-14-5-9(2-13-14)6-15-7-10-3-12-4-11(10)8-15/h2,5,10-12H,3-4,6-8H2,1H3/t10-,11+
InChIKeyAYAKQPOECJQZHE-PHIMTYICSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole (CAS 1690164-08-9)


cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole (CAS 1690164-08-9, molecular formula C11H18N4, molecular weight 206.29 g/mol) is a heterocyclic small-molecule building block that incorporates a 1-methyl-1H-pyrazol-4-ylmethyl substituent at the N-2 position of a saturated octahydropyrrolo[3,4-c]pyrrole bicyclic diamine core in the cis ring-fusion configuration. The octahydropyrrolo[3,4-c]pyrrole scaffold is a well-precedented piperazine isostere that has been deployed as a privileged structure across multiple therapeutic target classes, including histamine H4 receptor antagonists [1], orexin receptor modulators [2], metabotropic glutamate receptor 1 (mGlu1) negative allosteric modulators [3], and nicotinic acetylcholine receptor (nAChR) subtype-selective ligands [4].

Why Generic Substitution Is Insufficient for cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole in Research Procurement


Although the octahydropyrrolo[3,4-c]pyrrole core scaffold is shared with numerous published analogs, the cis ring-fusion stereochemistry at the 3a and 6a positions and the specific N-2 1-methyl-1H-pyrazol-4-ylmethyl substituent vector jointly control both the three-dimensional presentation of the basic amine nitrogens and the overall physicochemical profile. In the nAChR ligand series, simple N-substitution changes on the octahydropyrrolo[3,4-c]pyrrole scaffold were shown to switch selectivity between the alpha4beta2 and alpha7 receptor subtypes [1], demonstrating that even minor alterations to the N-substituent can produce qualitatively different biological outcomes. Similarly, patent disclosures on histamine H4 receptor ligands report that substituent identity at the N-2 position is a primary driver of receptor binding potency [2]. Therefore, exchanging the specific cis-2-((1-methyl-1H-pyrazol-4-yl)methyl) derivative for an unsubstituted core, a trans diastereomer, a different N-alkyl analog, or a piperazine-based isostere would result in a compound that occupies different chemical space and cannot be relied upon to reproduce the same biological or physicochemical behavior without independent re-validation.

Quantitative Differentiation Evidence for cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole Versus Key Comparators


Scaffold Isosterism: Octahydropyrrolo[3,4-c]pyrrole Core Confers Different Molecular Topology Relative to Piperazine

The octahydropyrrolo[3,4-c]pyrrole bicyclic diamine scaffold differs structurally from piperazine by the presence of a fused cyclopentane ring that locks the two nitrogen atoms into a fixed cisoid geometry with a non-planar, puckered ring conformation. In the crystallographically characterized methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate derivatives, both rings of the pyrrolopyrrole fragment adopt conformations close to half-chair forms, creating a three-dimensional amine presentation that is topologically distinct from the chair conformations accessible to piperazine [1]. This scaffold has been explicitly employed as an isosteric replacement for piperazine in multiple medicinal chemistry campaigns [2].

Scaffold isosterism Piperazine replacement Medicinal chemistry

Cis Stereochemical Configuration Defines Ring-Junction Geometry Absent in Trans Diastereomer and Racemic Mixtures

The target compound is specifically designated as the cis diastereomer at the 3a and 6a ring-junction positions of the octahydropyrrolo[3,4-c]pyrrole core. The cis configuration places both bridgehead hydrogen atoms on the same face of the fused bicyclic system, resulting in an overall molecular shape and nitrogen lone-pair orientation that differs from the trans diastereomer [1]. In the analogous cis-2-methyl-octahydropyrrolo[3,4-c]pyrrole (CAS 172739-03-6), the cis stereochemistry is explicitly specified, and both cis and trans dihydrochloride salts are available as distinct commercial products, indicating that the stereoisomers are separable, stable, and recognized as distinct chemical entities . Suppliers of the target compound (CAS 1690164-08-9) specify the cis configuration in the IUPAC name, confirming stereochemical identity .

Stereochemistry Diastereomer differentiation cis/trans isomerism

Physicochemical Differentiation of the N-2 (1-Methyl-1H-pyrazol-4-yl)methyl Substituent Versus Unsubstituted Core Scaffold

The unsubstituted octahydropyrrolo[3,4-c]pyrrole core (CAS 5840-00-6) has a molecular weight of 112.17 g/mol and a predicted ACD/LogP of -0.51 . The target compound, bearing the (1-methyl-1H-pyrazol-4-yl)methyl substituent at N-2, has a molecular weight of 206.29 g/mol , representing a 94.12 g/mol (+83.9%) increase. This addition converts the core from a low-molecular-weight, polar diamine (2 H-bond donors, 2 H-bond acceptors, polar surface area 24 Ų) into a larger, more lipophilic heterocyclic entity with 4 nitrogen atoms capable of participating in hydrogen bonding and metal coordination interactions. In related octahydropyrrolo[3,4-c]pyrrole series, the N-2 substituent is a primary determinant of both potency and selectivity: in the mGlu1 negative allosteric modulator program, variation of the amide substituent at the N-2 position produced IC50 values spanning from 3,360 nM to >30,000 nM [1], while in the histamine H4 antagonist series, the N-substituent directly modulated receptor binding affinity [2].

Physicochemical properties LogP Molecular weight Ligand efficiency

Biological Target Space Differentiation: Octahydropyrrolo[3,4-c]pyrrole Scaffold Is Validated Across Multiple Distinct Receptor Systems

Published medicinal chemistry literature demonstrates that the octahydropyrrolo[3,4-c]pyrrole scaffold, with appropriate N-substitution, can be directed toward distinct and therapeutically unrelated biological targets. Quantitative evidence from independent programs shows: (a) dual orexin OX1/OX2 receptor antagonism with IC50 values of 303 nM (hOX1R) and 178 nM (hOX2R) for the most active compound in one series [1]; (b) histamine H4 receptor antagonism with an amidine analog (compound 20) achieving an H4 binding IC50 of 8.13 nM [2]; (c) mGlu1 negative allosteric modulation with the most potent urea analog (compound 38) achieving an mGlu1 IC50 of <1,000 nM [3]; and (d) nAChR subtype-selective agonism with a cis-2-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole showing Ki = 0.130 nM at alpha4beta2 nAChR [4]. This target-space breadth indicates that the scaffold's biological activity is exquisitely dependent on the identity of the N-substituents, with the 1-methyl-1H-pyrazol-4-ylmethyl group of the target compound representing a specific vector that places the molecule in a distinct region of chemical space relative to the pyridinyl, pyridazinyl, or amidine-substituted analogs that have defined biological annotations.

Polypharmacology Target class selectivity Scaffold versatility Drug discovery

Best-Fit Research and Industrial Application Scenarios for cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole


Medicinal Chemistry Scaffold-Hopping Campaigns Targeting GPCR or Ion Channel Programs

The octahydropyrrolo[3,4-c]pyrrole core is a validated piperazine isostere that has produced potent ligands for multiple G protein-coupled receptors (histamine H4, orexin OX1/OX2, mGlu1) and ligand-gated ion channels (nAChR alpha4beta2 and alpha7) [1][2]. The target compound, with its specific (1-methyl-1H-pyrazol-4-yl)methyl N-2 substituent, provides a pre-functionalized building block that introduces a hydrogen-bond-capable pyrazole moiety at a defined vector relative to the cis-fused diamine core. This substitution pattern is structurally analogous to the pyrazolyl-octahydropyrrolo[3,4-c]pyrrole systems characterized crystallographically by Quiroga et al. , confirming that the N-2 pyrazole substituent can participate in hydrogen-bonding networks that influence molecular recognition. Medicinal chemists pursuing scaffold-hopping from piperazine-based leads can use this compound to probe whether the rigidified cis-diamine geometry, combined with a pyrazole hydrogen-bonding motif, yields differentiated potency, selectivity, or physicochemical profiles relative to flexible piperazine analogs.

Structure-Activity Relationship (SAR) Expansion Around N-2 Substituted Octahydropyrrolo[3,4-c]pyrroles in Established Target Programs

Published SAR campaigns on the octahydropyrrolo[3,4-c]pyrrole scaffold have explored N-2 substituents including pyridinyl, pyridazinyl, phenyl, benzyl, amide, and urea groups, yielding IC50 values from 0.130 nM to >30,000 nM across different targets [1][2]. The (1-methyl-1H-pyrazol-4-yl)methyl substituent of the target compound represents a substituent type not prominently featured in the published orexin, H4, or mGlu1 SAR tables. Research groups seeking to expand the diversity of their octahydropyrrolo[3,4-c]pyrrole compound libraries for any of these validated target classes can incorporate this building block to test whether the pyrazole-methyl linker provides novel potency or selectivity vectors, particularly given the pyrazole ring's capacity for both hydrogen-bond acceptance and metal coordination.

Stereochemistry-Controlled Fragment-Based Drug Discovery Using Preformed cis-Octahydropyrrolo[3,4-c]pyrrole Building Blocks

Fragment-based drug discovery (FBDD) increasingly relies on three-dimensional, stereochemically defined fragments to improve hit quality and library diversity. The cis-2-((1-methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole, with its defined cis ring-junction stereochemistry, molecular weight of 206.29 g/mol, and 4 nitrogen-based hydrogen-bonding elements , falls within the rule-of-three fragment space (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) with a slight excess in HBA count. Crystallographic data on the class confirm that the cis-fused pyrrolopyrrole fragment presents a rigid, non-planar scaffold with well-defined hydrogen-bond donor and acceptor geometries [1], making it suitable for fragment soaking or co-crystallization experiments where unambiguous electron density interpretation requires a single, defined stereoisomer rather than a racemic or diastereomeric mixture.

Selective Chemical Probe Development Requiring a Defined N-2 Pyrazole Substituent for Target Engagement Profiling

The (1-methyl-1H-pyrazol-4-yl)methyl group attached through a methylene linker to the N-2 position provides a synthetic handle that can, in principle, be elaborated further via the pyrazole C-3 or C-5 positions. While direct biological data for this specific derivative are absent from the published literature, the compound serves as a late-stage diversification intermediate for programs that have identified pyrazole-containing octahydropyrrolo[3,4-c]pyrroles as hits. The defined cis stereochemistry ensures that any downstream SAR generated from this building block is attributable to a single, homogeneous molecular entity, avoiding the confounding effects of diastereomer mixtures that complicate data interpretation in screening cascades. This is particularly important for targets where stereochemistry-driven potency differences have been documented, such as the nAChR system where the cis-2-methyl analog shows distinct binding properties [1][2].

Quote Request

Request a Quote for cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.